4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole
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Overview
Description
4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and two methyl groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-iodo-3-pyrazolecarboxaldehyde with 1,5-dimethylhydrazine under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate cyclization and subsequent iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
4-Iodopyrazole: Lacks the additional methyl groups, which can affect its reactivity and binding properties.
1,5-Dimethylpyrazole: Does not have the iodine atom, resulting in different chemical behavior and applications.
4-(4-Bromopyrazol-3-yl)-1,5-dimethylpyrazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness: 4-(4-Iodopyrazol-3-yl)-1,5-dimethylpyrazole is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution and coupling reactions, while the methyl groups influence its steric and electronic characteristics.
Properties
IUPAC Name |
4-(4-iodo-1H-pyrazol-5-yl)-1,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN4/c1-5-6(3-11-13(5)2)8-7(9)4-10-12-8/h3-4H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKNDFCGPCHMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=C(C=NN2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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